Cas no 142793-21-3 ((5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one)

(5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one is a structurally modified steroidal compound featuring a 17,17-dimethyl substitution and an 18-nor configuration, which enhances its metabolic stability. The incorporation of a 2-oxa group and a Δ13-ene moiety contributes to its unique reactivity profile, making it a valuable intermediate in synthetic organic chemistry and steroid research. Its rigid framework and selective functional groups allow for precise derivatization, facilitating applications in medicinal chemistry and pharmacological studies. The compound’s stability under various conditions ensures consistent performance in experimental settings, while its distinct structural features enable exploration of structure-activity relationships in steroidal systems.
(5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one structure
142793-21-3 structure
商品名:(5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one
CAS番号:142793-21-3
MF:C19H28O2
メガワット:288.424
CID:4456699
PubChem ID:72941685

(5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one 化学的及び物理的性質

名前と識別子

    • (5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one
    • (3bR,5aS,9aS,9bS)-1,1,9a-trimethyl-3,3b,4,5,5a,6,9,9b,10,11-decahydro-2H-indeno[4,5-h]isochromen-7-one;
    • (3bR,5aS,9aS,9bS)-1,1,9a-trimethyl-3,3b,4,5,5a,6,9,9b,10,11-decahydro-2H-indeno[4,5-h]isochromen-7-one
    • (4aS,4bS,9bR,11aS)-4,4a,4b,5,6,7,8,9,9b,10,11,11a-Dodecahydro-4a,7,7-triMethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one
    • Oxandrolone USP IMpurity B
    • 17,17-Dimethyl-2-oxa-18-norandrost-13-en-3-one
    • Oxandrolone related compound C
    • Oxandrolone impurity, anhydro-oxandrolone- [USP]
    • Q27276035
    • 142793-21-3
    • (4aS,4bS,9bR,11aS)-4,4a,4b,5,6,7,8,9,9b,10,11,11a-Dodecahydro-4a,7,7-trimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one
    • (5Alpha)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one
    • DTXSID401104455
    • 17,17-DIMETHYL-18-NOR-2-OXA-5.ALPHA.-ANDROST-13-EN-3-ONE
    • D36ZX74SJ4
    • UNII-D36ZX74SJ4
    • 17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one
    • (4aS,4bS,9bR,11aS)-4,4a,4b,5,6,7,8,9,9b,10,11,11a-Dodecahydro-4a,7,7-trimethylcyclopenta(5,6)naphtho(1,2-c)pyran-2(1H)-one
    • OXANDROLONE IMPURITY, ANHYDRO-OXANDROLONE- [USP IMPURITY]
    • Cyclopenta(5,6)naphtho(1,2-C)pyran-2(1H)-one, 4,4a,4b,5,6,7,8,9,9b,10,11,11a-dodecahydro-4a,7,7-trimethyl-, (4aS,4bS,9bR,11aS)-
    • (5α)-17,17-DiMethyl-18-nor-2-oxaandrost-13-en-3-one
    • インチ: InChI=1S/C19H28O2/c1-18(2)9-8-14-13-5-4-12-10-17(20)21-11-19(12,3)16(13)7-6-15(14)18/h12-13,16H,4-11H2,1-3H3/t12-,13-,16-,19-/m0/s1
    • InChIKey: FWMYHFPYBGUGPD-DYIBVVGTSA-N

計算された属性

  • せいみつぶんしりょう: 288.20900
  • どういたいしつりょう: 288.208930132Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 0
  • 複雑さ: 516
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • PSA: 26.30000
  • LogP: 4.49240

(5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
D476100-1g
(4as,4bs,9br,11as)-4a,7,7-trimethyl-4,4a,4b,5,6,7,8,9,9b,10,11,11a-dodecahydroindeno[4,5-h]isochromen-2(1h)-one
142793-21-3
1g
¥13200.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
D476100-100mg
(4as,4bs,9br,11as)-4a,7,7-trimethyl-4,4a,4b,5,6,7,8,9,9b,10,11,11a-dodecahydroindeno[4,5-h]isochromen-2(1h)-one
142793-21-3
100mg
¥1650.00 2023-09-15

(5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one 関連文献

(5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-oneに関する追加情報

Comprehensive Overview of (5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one (CAS No. 142793-21-3): Structure, Applications, and Research Insights

The compound (5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one (CAS No. 142793-21-3) is a structurally modified steroid derivative that has garnered significant attention in pharmaceutical and biochemical research. Its unique 18-nor configuration and the incorporation of a 2-oxa group distinguish it from conventional androstane frameworks. This article delves into its molecular characteristics, potential applications, and relevance to contemporary scientific inquiries, including steroid metabolism and enzyme modulation.

Chemically, (5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one belongs to the family of norsteroids, which are known for their altered carbon skeletons compared to natural steroids. The presence of a dimethyl group at C-17 and an oxa (oxygen) substitution at C-2 introduces steric and electronic effects that influence its binding affinity to receptors. Researchers have explored its role in modulating androgen receptors and metabolic pathways, making it a candidate for studies in endocrinology and drug development.

In recent years, the demand for modified steroids with enhanced selectivity and reduced side effects has surged, aligning with trends in personalized medicine and targeted therapies. The compound’s 13-ene functionality and 3-one moiety are critical to its interaction with enzymes like 5α-reductase, a hotspot in treatments for hormonal disorders. Online searches frequently include queries such as "norsteroids in drug design" and "oxygenated androgen analogs," reflecting growing interest in its pharmacological potential.

From a synthetic perspective, CAS No. 142793-21-3 serves as a valuable intermediate in organic chemistry. Its 17,17-dimethyl group enhances stability, while the 2-oxa bridge offers reactivity for further derivatization. Laboratories focusing on steroid analog synthesis often highlight its utility in constructing libraries for high-throughput screening. This aligns with the broader shift toward fragment-based drug discovery, a trending topic in AI-driven molecular design platforms.

Environmental and regulatory considerations also play a role in discussions about (5α)-17,17-Dimethyl-18-nor-2-oxaandrost-13-en-3-one. While not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP). The compound’s biodegradability and ecotoxicological profile remain under investigation, addressing concerns raised in searches like "green chemistry for steroid derivatives."

In conclusion, CAS No. 142793-21-3 exemplifies the intersection of traditional steroid chemistry and modern therapeutic innovation. Its structural features, such as the 18-nor scaffold and 2-oxa modification, offer fertile ground for research in hormone signaling and drug delivery systems. As the scientific community prioritizes sustainable synthesis and precision medicine, this compound is poised to remain a subject of cutting-edge exploration.

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